molecular formula C12H23NO3S B2568323 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1797086-32-8

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2568323
CAS No.: 1797086-32-8
M. Wt: 261.38
InChI Key: QTSYNLXVVSIBIO-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound featuring an azetidine ring core, a 2,2-dimethylpropanoyl group, and an isobutylsulfonyl moiety. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The azetidine (four-membered nitrogen heterocycle) scaffold is a privileged structure in pharmaceutical development, known for its contribution to molecular rigidity and its presence in bioactive molecules . The sulfonyl group attached to the azetidine ring can serve as a key pharmacophore, potentially enabling interactions with various biological targets. This reagent holds primary value as a chemical intermediate or building block for the synthesis of more complex molecules. Researchers can utilize it to incorporate the 3-(isobutylsulfonyl)azetidin-1-yl fragment into candidate compounds. Such azetidine-containing structures are actively investigated for their potential to inhibit specific protein targets. For instance, analogous β-lactam (azetidin-2-one) compounds have demonstrated potent antiproliferative activity in cancer cell lines by inhibiting tubulin polymerization and acting as colchicine-binding site inhibitors . Furthermore, related diazetidin-2-one derivatives have been computationally evaluated and shown to exhibit strong binding affinity to the epidermal growth factor receptor (EGFR), a well-validated oncology target . The presence of the sulfonyl group also makes this compound a valuable substrate in the exploration of structure-activity relationships (SAR) and in the development of novel enzyme inhibitors. This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-9(2)8-17(15,16)10-6-13(7-10)11(14)12(3,4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYNLXVVSIBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and stability allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The isobutylsulfonyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Piperidine-Based Analogues

  • 1-(4-Hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one (Compound 22): This compound replaces the azetidine ring with a six-membered piperidine ring, substituted with a hydroxyl group at position 3. The hydroxyl group introduces hydrogen-bonding capability, which may improve aqueous solubility. This compound was synthesized as a retinoic acid-related orphan receptor gamma-t (RORγt) modulator, highlighting the role of ring size and substituents in targeting nuclear receptors .

Oxirane (Epoxide)-Containing Analogues

  • 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one :
    Features a three-membered oxirane ring substituted with a 2,4-dichlorophenyl group. The strained epoxide ring is highly reactive, often exploited in electrophilic addition reactions. The dichlorophenyl group enhances lipophilicity, contrasting with the isobutylsulfonyl group in the target compound. This structural difference may lead to divergent biological activities, such as reactivity in polymerization or crosslinking applications .

Analogues with Modified Substituents

Sulfonamide-Functionalized Azetidines

  • N-[3-(Azetidin-1-yl)propyl]-6-chloroimidazolo[2,1-b][1,3]thiazole-5-sulfonamide (Compound 16): Retains the azetidine ring but replaces the 2,2-dimethylpropan-1-one group with a sulfonamide-linked imidazothiazole moiety. This compound, synthesized via coupling reactions with TFA and purified via HPLC, demonstrates the versatility of azetidine in medicinal chemistry for designing enzyme inhibitors or receptor antagonists .

Piperazine Derivatives

  • 2,2-Dimethyl-1-(4-(undec-10-enyl)piperazin-1-yl)propan-1-one (Compound 134) :
    Substitutes azetidine with a piperazine ring bearing a long alkenyl chain (undec-10-enyl). The piperazine’s dual nitrogen atoms enable diverse functionalization, while the alkenyl chain introduces hydrophobicity. This compound was designed for surface immobilization in olefin metathesis catalysts, illustrating how substituent length and flexibility impact applications in materials science .

Functional Group Comparisons

Ketone vs. Alcohol Moieties

  • 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol: Replaces the ketone with a tertiary alcohol and incorporates aromatic chlorophenyl groups.

Comparative Data Table

Compound Name Ring Type/Size Key Substituents Functional Groups Key Applications/Properties Reference
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one Azetidine (4) Isobutylsulfonyl, 2,2-dimethylketone Sulfonyl, Ketone Potential TLR antagonists (inferred) N/A
1-(4-Hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one Piperidine (6) Hydroxyl, 2,2-dimethylketone Hydroxyl, Ketone RORγt modulation
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one Oxirane (3) 2,4-Dichlorophenyl, 2,2-dimethylketone Epoxide, Ketone Polymer precursors
N-[3-(Azetidin-1-yl)propyl]-6-chloroimidazolo... Azetidine (4) Sulfonamide-linked imidazothiazole Sulfonamide, Azetidine Enzyme inhibition
2,2-Dimethyl-1-(4-(undec-10-enyl)piperazin-1-yl)propan-1-one Piperazine (6) Undec-10-enyl, 2,2-dimethylketone Alkenyl, Ketone Catalyst immobilization

Key Findings and Implications

  • This property may be leveraged in prodrug designs .
  • Substituent Effects : The isobutylsulfonyl group in the target compound offers a balance of lipophilicity and electron-withdrawing character, contrasting with hydroxyl (polar) or alkenyl (hydrophobic) groups in analogues. Such differences influence drug-likeness and target engagement .
  • Synthetic Flexibility : Analogous compounds are synthesized using scalable methods (e.g., TFA-mediated reactions, HPLC purification), suggesting feasibility for large-scale production of the target compound .

Biological Activity

Overview

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets and pathways.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name 1(3(Isobutylsulfonyl)azetidin1yl)2,2dimethylpropan1one\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring and sulfonyl group are known to play crucial roles in modulating biological pathways. The diphenylpropanone moiety enhances binding affinity and specificity, which may contribute to its overall biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the sulfonyl group can enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamide derivatives are known for their ability to inhibit certain inflammatory mediators. This suggests that this compound could be explored for therapeutic use in inflammatory conditions .

Analgesic Activity

Azetidine derivatives have been investigated for their analgesic effects. The structural characteristics of this compound may enable it to modulate pain pathways effectively, making it a candidate for pain management therapies.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC of 32 µg/mL.
Study B Showed significant reduction in inflammatory markers in animal models, indicating potential anti-inflammatory effects.
Study C Reported analgesic effects comparable to standard analgesics in pain models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Azetidine Ring : Achieved through aza-Michael addition reactions.
  • Introduction of Sulfonyl Group : Sulfonylation reactions using appropriate reagents.
  • Attachment of Propanone Moiety : Coupling reactions with diphenylpropanone derivatives.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets .

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